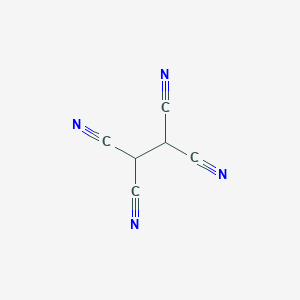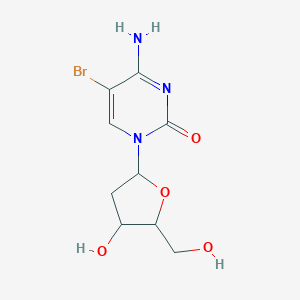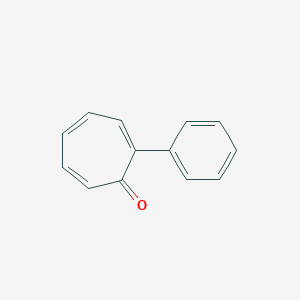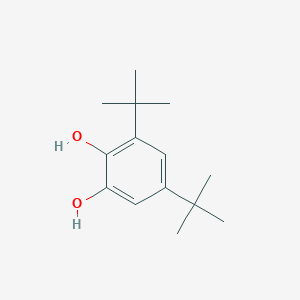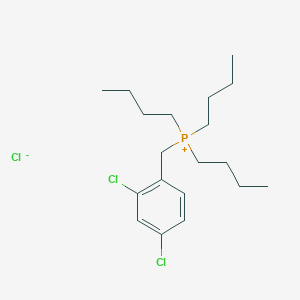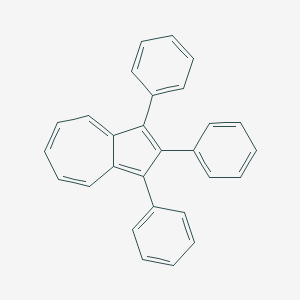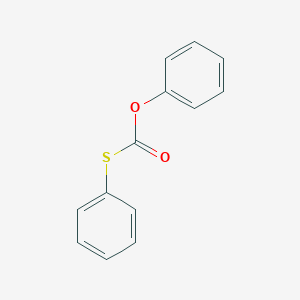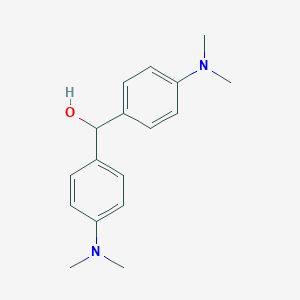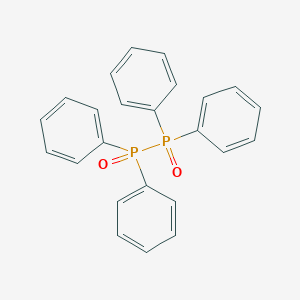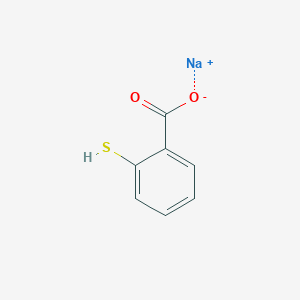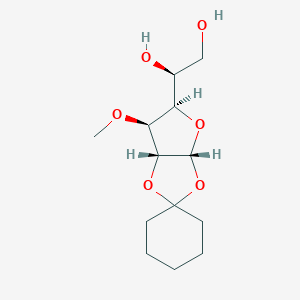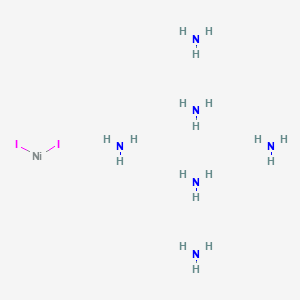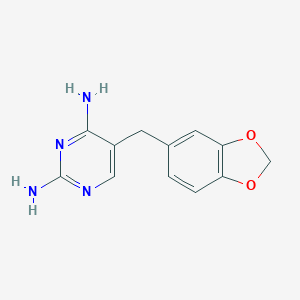
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDD and has a molecular formula of C13H12N4O2.
科学的研究の応用
PDD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PDD has shown promising results as a potential anticancer agent. In material science, PDD has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, PDD has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of PDD is not fully understood. However, studies have shown that PDD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
生化学的および生理学的効果
PDD has been shown to have both biochemical and physiological effects. In biochemical studies, PDD has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In physiological studies, PDD has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using PDD in lab experiments is its high purity and stability. PDD is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PDD in lab experiments is its potential toxicity. PDD has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on PDD. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method of PDD to improve its efficacy and reducing its toxicity. Another direction is to explore its potential applications in material science and analytical chemistry. PDD could be used as a building block for the synthesis of new fluorescent polymers or as a fluorescent probe for the detection of other molecules. Overall, PDD has shown great potential for various research applications and warrants further investigation.
合成法
The synthesis of PDD involves the reaction of 5-(1,3-benzodioxol-5-ylmethyl)-2-nitroaniline with hydrazine hydrate in ethanol. The resulting product is then treated with hydrochloric acid to obtain PDD. This synthesis method has been optimized to achieve a high yield of PDD with a purity of over 95%.
特性
CAS番号 |
13932-40-6 |
|---|---|
製品名 |
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- |
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12N4O2/c13-11-8(5-15-12(14)16-11)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16) |
InChIキー |
YBIRDHJXPIORJB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
その他のCAS番号 |
13932-40-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



